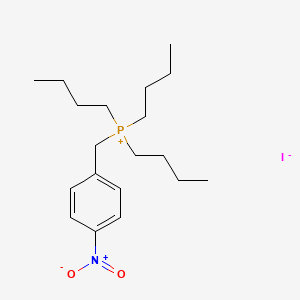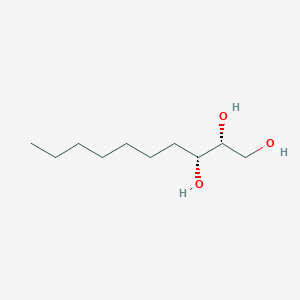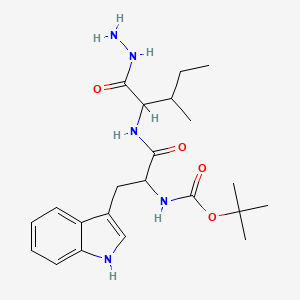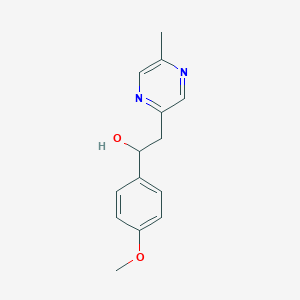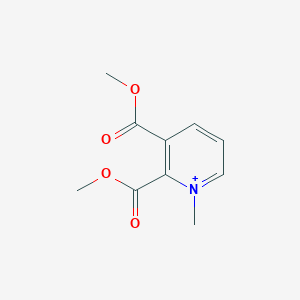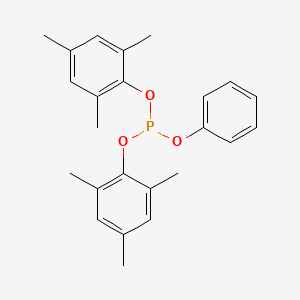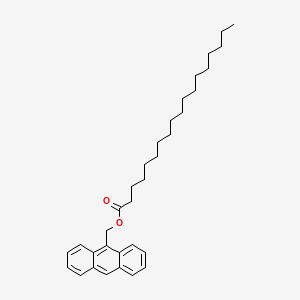![molecular formula C16H26O B14455474 (6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde CAS No. 74833-56-0](/img/structure/B14455474.png)
(6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of (6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a precursor molecule followed by functional group transformations to introduce the aldehyde group. Industrial production methods may utilize catalytic processes to enhance yield and efficiency.
Analyse Des Réactions Chimiques
(6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like Grignard reagents. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.
Applications De Recherche Scientifique
(6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The bicyclic structure may also influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
(6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde can be compared with similar compounds such as:
6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-one: Differing by the presence of a ketone group instead of an aldehyde.
6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol: Differing by the presence of a hydroxyl group instead of an aldehyde.
The uniqueness of this compound lies in its specific functional group and the resulting chemical reactivity and applications.
Propriétés
Numéro CAS |
74833-56-0 |
|---|---|
Formule moléculaire |
C16H26O |
Poids moléculaire |
234.38 g/mol |
Nom IUPAC |
2-(6,10,10-trimethyl-2-bicyclo[7.2.0]undec-5-enyl)acetaldehyde |
InChI |
InChI=1S/C16H26O/c1-12-5-4-6-13(9-10-17)14-11-16(2,3)15(14)8-7-12/h5,10,13-15H,4,6-9,11H2,1-3H3 |
Clé InChI |
FGFOYKDWSTZIQI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCCC(C2CC(C2CC1)(C)C)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14455396.png)
